molecular formula C22H18N3NaO5S B13804624 8-Amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium,monohydrate

8-Amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium,monohydrate

Cat. No.: B13804624
M. Wt: 459.5 g/mol
InChI Key: LVVWPQLITQAYQF-UHFFFAOYSA-M
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Description

8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate is a complex organic compound with the molecular formula C22H18N3NaO5S. It is known for its vibrant color and is often used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-aminobiphenyl-4’-ol using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 8-amino-2-naphthalenesulfonic acid in an alkaline medium to form the azo compound.

    Neutralization and Crystallization: The resulting product is neutralized with sodium hydroxide and crystallized to obtain the sodium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Substitution reactions typically require strong nucleophiles and appropriate solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate is widely used in scientific research:

    Chemistry: As a dye and pH indicator.

    Biology: In staining techniques for microscopy.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, highlighting them under a microscope.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4’-hydroxybiphenyl: Similar structure but lacks the azo and sulfonate groups.

    8-Amino-2-naphthalenesulfonic acid: Contains the naphthalene and sulfonate groups but lacks the biphenyl and azo groups.

Uniqueness

8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate is unique due to its combination of azo, biphenyl, and sulfonate groups, which confer specific chemical properties and applications .

Properties

Molecular Formula

C22H18N3NaO5S

Molecular Weight

459.5 g/mol

IUPAC Name

sodium;8-amino-5-[[4-(4-hydroxyphenyl)phenyl]diazenyl]naphthalene-2-sulfonate;hydrate

InChI

InChI=1S/C22H17N3O4S.Na.H2O/c23-21-11-12-22(19-10-9-18(13-20(19)21)30(27,28)29)25-24-16-5-1-14(2-6-16)15-3-7-17(26)8-4-15;;/h1-13,26H,23H2,(H,27,28,29);;1H2/q;+1;/p-1

InChI Key

LVVWPQLITQAYQF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-].O.[Na+]

Origin of Product

United States

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